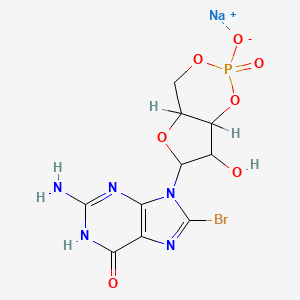

8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate

Description

Allosteric Modulation of cGMP-Dependent Protein Kinase Isoforms by 8-Bromoguanosine 3',5'-(cyclic) Monophosphate Sodium Salt N-Hydrate

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate activates cGMP-dependent protein kinase by binding to the enzyme’s regulatory domain, inducing conformational changes that release the catalytic domain from autoinhibitory constraints. This allosteric mechanism mirrors the action of endogenous cGMP but with enhanced stability and potency. In vascular smooth muscle cells, 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate activates cGMP-dependent protein kinase I (PKG I), which subsequently phosphorylates downstream targets such as phosphodiesterase 5 (PDE5). Phosphorylation of PDE5 requires prior cGMP binding to its allosteric sites, a process facilitated by PKG activation but independent of direct 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate-PDE5 interactions.

The compound’s allosteric effects extend to modulating PKG’s spatial distribution. In endothelial cells, 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate induces translocation of PKG1α to the plasma membrane, increasing its proximity to substrates like transient receptor potential canonical 1 (TRPC1). This redistribution enhances PKG1α’s ability to phosphorylate TRPC1 at Ser172 and Thr313, thereby inhibiting calcium influx through TRPV4-C1 heteromeric channels. Such membrane-associated activity underscores the role of allostery in spatially regulating PKG signaling.

Comparative Efficacy in Activating cGMP-Dependent Protein Kinase 1α Versus cGMP-Dependent Protein Kinase 1β

The activation efficacy of 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate varies between PKG1α and PKG1β isoforms, reflecting differences in their regulatory domain structures. In primary vascular smooth muscle cells, 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate robustly activates PKG1α, promoting cell adhesion and survival. However, subcultured cells, which exhibit reduced PKG1α expression, show diminished responses to the compound. This isoform-specific effect correlates with PKG1α’s unique N-terminal autoinhibitory sequence, which exhibits higher sensitivity to 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate-mediated activation compared to PKG1β.

Functional studies reveal that PKG1α activation by 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate inhibits RhoA/Rho kinase signaling, a pathway critical for cytoskeletal remodeling. In contrast, PKG1β primarily regulates gene expression via CREB phosphorylation, a process less influenced by 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate. These divergent roles highlight the compound’s preferential utility in studying PKG1α-dependent processes, particularly in systems where rapid, cytoskeleton-mediated responses are paramount.

Structural Determinants of Slow-Exchanging Binding Site Specificity

The high-affinity interaction between 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate and PKG arises from structural complementarity at the cyclic nucleotide-binding pocket. The bromine substitution at the 8th position of the guanine ring confers resistance to hydrolysis while maintaining critical hydrogen bonds with residues in the binding site. This modification stabilizes the active conformation of PKG, prolonging kinase activity compared to endogenous cGMP.

Crystallographic analyses suggest that 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate’s slow-exchanging binding kinetics are mediated by hydrophobic interactions between the bromine atom and a conserved phenylalanine residue (Phe369 in PKG1α). This interaction impedes nucleotide dissociation, enabling sustained kinase activation. Additionally, the compound’s sodium salt formulation enhances solubility, ensuring efficient cellular uptake and uniform distribution in experimental systems.

The specificity of 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate for PKG over other cGMP-binding proteins, such as PDE5, stems from differences in allosteric site architecture. While PDE5 requires cGMP binding for phosphorylation, 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate does not occupy PDE5’s allosteric sites, ensuring selective PKG activation without cross-reactivity. This selectivity is critical for delineating PKG-specific pathways in complex biological systems.

Properties

IUPAC Name |

sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRFCXHKYQVNFK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is synthesized through bromination of guanosine derivatives followed by cyclization and salt formation:

- Bromination : Guanosine or its protected derivative undergoes electrophilic substitution at the C8 position using brominating agents like bromine in acetic acid or N-bromosuccinimide (NBS).

- Cyclization : The linear 5'-monophosphate is converted to the 3',5'-cyclic structure using carbodiimide-based coupling agents (e.g., DCC) or enzymatic methods.

- Salt Formation : Sodium counterions are introduced via ion exchange or neutralization with sodium hydroxide.

Key Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Bromination Agent | N-bromosuccinimide (NBS) or Br₂ in glacial acetic acid | |

| Cyclization Method | Carbodiimide-mediated (e.g., DCC in pyridine) or enzymatic (phosphodiesterase) | |

| Purification | Reverse-phase HPLC (≥98% purity), lyophilization | |

| Yield | 60–75% (reported for analogous cGMP derivatives) |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrN₅NaO₇P·nH₂O | |

| Molecular Weight | 448.1 g/mol (anhydrous) | |

| Solubility | 100 mg/mL in water (clear, colorless solution) | |

| λmax | 263 nm (0.1 M HCl) | |

| Storage | -20°C (desiccated); stable for ≥2 years |

Quality Control Metrics

- Purity : ≥98% by HPLC.

- Impurities : ≤0.5% free bromide (ion chromatography).

- Water Content : ≤5% (Karl Fischer titration).

Applications in Research

- Protein Kinase G (PKG) Activation : 4.3-fold more potent than cGMP in relaxing vascular smooth muscle.

- Platelet Aggregation Inhibition : 3 mM completely inhibits γ-thrombin-induced aggregation.

- Calcium Signaling Modulation : Suppresses acetylcholine-induced Ca²⁺ spikes at 1 μM–0.1 mM.

Chemical Reactions Analysis

Mechanism of Action in Signal Transduction

8-Br-cGMP functions as a membrane-permeable activator of cGMP-dependent protein kinase (PKG). It exhibits 4.3-fold greater potency than native cGMP in activating PKG1α, a key enzyme regulating smooth muscle relaxation and vascular tone . Its bromine substitution at the 8-position enhances resistance to phosphodiesterase (PDE)-mediated hydrolysis, prolonging its intracellular activity .

Key Biochemical Interactions:

Inhibition of Calcium Mobilization

In rat caudal artery studies, 8-Br-cGMP (10–100 μM) suppressed phenylephrine-induced phosphatidylinositol (PI) hydrolysis, a pathway linked to intracellular Ca²⁺ release. This effect paralleled reductions in contractile responses, suggesting dual modulation of Ca²⁺ influx and store-operated channels .

Comparative Analysis with Calcium Modulators:

| Compound | Effect on PI Hydrolysis | Effect on Contraction | Mechanism |

|---|---|---|---|

| 8-Br-cGMP (10 μM) | ↓ 40% | ↓ 60% | PKG activation, Ca²⁺ channel inhibition |

| Felodipine (10 nM) | ↓ 35% | ↓ 55% | L-type Ca²⁺ channel blockade |

| Ryanodine (1 μM) | No effect | ↓ 30% | Depletes sarcoplasmic Ca²⁺ stores |

Physiological Effects in Smooth Muscle

8-Br-cGMP directly relaxes vascular and tracheal smooth muscle by:

-

Activating PKG , which phosphorylates proteins regulating Ca²⁺ sensitivity (e.g., myosin light-chain phosphatase) .

-

Inhibiting acetylcholine-induced Ca²⁺ oscillations in tracheal smooth muscle cells at 1–10 μM .

Chemical Stability and Solubility

-

Solubility : 100 mg/mL in water (223 mM), making it suitable for aqueous experimental systems .

-

Storage : Requires desiccation at -20°C to prevent decomposition .

Synthetic and Functional Analogues

Related compounds and their distinguishing features:

| Compound | Key Property | Application |

|---|---|---|

| 8-Br-PET-cGMP | Enhanced PDE resistance | Long-term PKG studies |

| 2'-DCGMP Sodium Salt | Deoxyribose modification | Nucleotide metabolism research |

| Inosine-3',5'-cyclic Phosphate | Non-canonical cyclic nucleotide | Comparative signaling studies |

Scientific Research Applications

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate, also known as 8-bromo-cyclic GMP, is a cell-permeable analog of cyclic GMP (cGMP) that is more resistant to hydrolysis by phosphodiesterases than its parent compound . It is known to preferentially activate cGMP-dependent protein kinase .

Scientific Research Applications

- Vascular Smooth Muscle Studies: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate has been shown to impact vascular smooth muscle. It can inhibit phenylephrine-induced contractions in rat isolated caudal artery . Moreover, it actively reduces intracellular free calcium concentrations in cultured rat aortic vascular smooth muscle cells .

- Protein Kinase G (PKG) Activation: This compound is a membrane-permeable cGMP analog that activates protein kinase G (PKG) . It is reportedly 4.3-fold more potent than cGMP in activating PKG1α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .

- Calcium Oscillation Inhibition: 8-Bromoguanosine 3',5'-(cyclic) monophosphate can slow or inhibit the intracellular calcium oscillations of tracheal smooth muscle cells in response to acetylcholine .

- Modulation of Circadian Rhythms: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt can modulate circadian rhythms .

Data Table

Physicochemical Properties

Mechanism of Action

The compound exerts its effects by mimicking the action of cyclic guanosine monophosphate (cGMP). It activates cGMP-dependent protein kinases, which in turn regulate various cellular processes, including ion channel function, smooth muscle relaxation, and gene expression . The resistance to hydrolysis by phosphodiesterases allows for prolonged activation of cGMP-dependent pathways .

Comparison with Similar Compounds

Physical Properties :

- Solubility: 50 mg/mL in water .

- Storage: Stable at −20°C for short-term use .

- Purity: Available at ≥95–99% (HPLC) .

Comparison with Structurally Similar Compounds

8-Bromoadenosine 3',5'-Cyclic Monophosphate (8-Br-cAMP)

Structural Differences :

Functional Differences :

Stability :

Rp-8-Bromo-β-Phenyl-1,N²-Ethenoguanosine 3',5'-Cyclic Monophosphorothioate (Rp-8-Br-PET-cGMPS)

Structural Modifications :

Functional Role :

Caged 8-Br-cGMP Derivatives

Examples :

- DMACM/DEACM esters: Photolabile cages (e.g., [7-(dialkylamino)coumarin-4-yl]methyl esters) .

Key Features :

Limitations :

Comparative Analysis of Functional Properties

Resistance to Hydrolysis

| Compound | PDE Resistance | Key Modification |

|---|---|---|

| 8-Br-cGMP sodium salt | High | 8-Bromine on guanine |

| 8-Br-cAMP | Moderate | 8-Bromine on adenine |

| Rp-8-Br-PET-cGMPS | Very High | Phosphorothioate backbone |

Mechanism : Bromine at the 8th position sterically hinders PDE binding . Phosphorothioate analogs further resist enzymatic cleavage .

Activation of Downstream Targets

| Compound | Primary Target | Effect |

|---|---|---|

| 8-Br-cGMP sodium salt | PKG | Activates (EC₅₀ ~10 µM) |

| 8-Br-cAMP | PKA | Activates (EC₅₀ ~1–5 µM) |

| Rp-8-Br-PET-cGMPS | PKG | Inhibits (IC₅₀ ~0.5–1 µM) |

Note: 8-Br-cGMP’s activation of PKG modulates calcium oscillations in smooth muscle cells , while 8-Br-cAMP influences cardiac ion channels .

Commercial Availability and Handling

| Supplier | Purity | Price (100 mg) | Storage |

|---|---|---|---|

| Sigma-Aldrich | ≥98% | €557–885 | −20°C, desiccated |

| CymitQuimica | ≥99% | €608 | −20°C, dry |

| ChemNet | 98% | €2,320 | −20°C, dark |

Safety Note: 8-Br-cGMP requires WGK 3 precautions for environmental safety, while 8-Br-cAMP is non-hazardous .

Biological Activity

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate (8-Br-cGMP) is a brominated analog of cyclic guanosine monophosphate (cGMP). This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases compared to cGMP, making it a valuable tool in biological research. It primarily functions as an activator of cGMP-dependent protein kinases, which play critical roles in various physiological processes, including smooth muscle relaxation and signal transduction.

- Molecular Formula : C10H12BrN5NaO7P

- Molecular Weight : 448.1 g/mol

- CAS Number : 51116-01-9

- Appearance : White powder

8-Br-cGMP acts as a membrane-permeable analog of cGMP, preferentially activating cGMP-dependent protein kinase (PKG). It has been shown to be approximately 4.3-fold more potent than cGMP in activating PKG1α, leading to significant physiological effects such as relaxation of vascular smooth muscle and modulation of intracellular calcium levels.

Vascular Smooth Muscle Relaxation

Research indicates that 8-Br-cGMP effectively promotes relaxation in tracheal and vascular smooth muscle tissues. It inhibits acetylcholine-induced increases in intracellular calcium concentrations at concentrations ranging from 1 μM to 0.1 mM .

Inhibition of Calcium Release

In studies involving rat isolated caudal arteries, 8-Br-cGMP was found to inhibit phenylephrine-induced contractions without affecting phosphatidylinositol (PI) hydrolysis. This suggests that it may regulate vascular smooth muscle contraction by inhibiting calcium release from intracellular stores rather than directly affecting PI turnover .

Study on Smooth Muscle Contraction

A study published in Circulation Research demonstrated that 8-Br-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes. This effect underscores its potential role in modulating cardiac function and vascular tone .

Role in Cell Signaling

Another investigation highlighted the compound's role in signaling pathways involving nitric oxide. It was shown that vasodilators generating nitric oxide, like sodium nitroprusside, along with 8-Br-cGMP, inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells .

Comparative Table of Biological Effects

Q & A

Q. How is 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate synthesized, and what intermediates are critical for its purity?

The synthesis involves bromination of guanosine cyclic monophosphate (cGMP) using intermediates like 8-bromoguanosine and selenourea for seleno-substituted derivatives . Key steps include coupling 4-bromomethyl-7-methoxycoumarin with brominated cyclic nucleotides to enhance photolytic properties . Purity (>98%) is achieved via HPLC purification, with empirical formula validation (C₁₀H₁₀BrN₅NaO₇P) and CAS No. 51116-01-9 confirmation .

Q. How does bromination at the 8-position alter the structural and functional properties of cGMP?

Bromination increases steric hindrance and stabilizes the syn-conformation of the guanine base, enhancing binding affinity to cGMP-dependent protein kinase (cGKI) and resistance to phosphodiesterase (PDE) hydrolysis . This modification also improves membrane permeability, making it a potent tool for mimicking endogenous cGMP in cellular assays .

Q. What analytical methods are used to characterize this compound?

- Mass Spectrometry : Confirms molecular weight (446.08 g/mol) and sodium adduct formation .

- Phosphodiesterase Assays : Quantify hydrolysis resistance using snake venom PDE, with <10% degradation observed over 24 hours .

- UV-Vis Spectroscopy : Detects absorbance peaks at 254 nm (guanine moiety) and 280 nm (bromine substitution) .

Advanced Research Questions

Q. How is this compound utilized to study cGMP-dependent signaling in ion channel regulation?

In Arabidopsis guard cells, 8-Br-cGMP activates hyperpolarization-induced Ca²⁺-permeable cation channels (CNGC5/6), with currents blocked by La³⁺ and Gd³⁺ . In mammalian neurons, it modulates Na⁺/K⁺ pump activity by enhancing cGMP-PKG signaling, validated via patch-clamp electrophysiology and VASP phosphorylation assays .

Q. What methodologies resolve contradictions in its hydrolysis resistance across studies?

Discrepancies arise from PDE isoform specificity. For example, 8-substituted seleno derivatives resist PDE-I but are susceptible to PDE-II . Researchers should:

Q. How is 8-Br-cGMP applied in photolysis-based studies of intracellular signaling?

Coupling with (7-methoxycoumarin-4-yl)methyl esters enables UV-triggered release (λ = 360 nm) in nanoseconds, allowing precise spatiotemporal control of cGMP signaling in live cells . Applications include real-time monitoring of NO-cGMP pathways in vascular smooth muscle .

Experimental Design Considerations

Q. How to optimize concentration ranges for in vitro vs. in vivo studies?

Q. What controls are essential when using 8-Br-cGMP in kinase assays?

- Negative Control : Non-hydrolysable cGMP analogs (e.g., Rp-8-Br-cGMPS) to block PKG .

- Positive Control : Sodium nitroprusside (SNP) to stimulate endogenous cGMP .

- Solvent Control : DMSO concentration ≤0.1% to avoid solvent-induced artifacts .

Data Interpretation Challenges

Q. How to distinguish direct cGKI activation from off-target effects?

- Knockout Models : Use cGKI-null cells/mice to confirm specificity .

- FRET-Based Sensors : Monitor real-time cGMP-PKG activity in HEK293T cells transfected with PKG FRET reporters .

- Inhibitor Cocks : Combine with KT5823 (PKG inhibitor) to isolate cGMP-dependent effects .

Q. Why do some studies report conflicting results on its antitumor activity?

Variability stems from cell type-specific responses. For example, 8-seleno-cGMP derivatives inhibit L5178Y murine leukemia cells (IC₅₀ = 12 µM) but show no efficacy in HeLa cells . Researchers should:

- Profile cGMP receptor isoforms (e.g., PKG-Iα vs. PKG-Iβ).

- Assess downstream targets (e.g., VASP, MLC phosphorylation) .

Emerging Applications

Q. Can 8-Br-cGMP modulate redox homeostasis in toxin-induced diseases?

Preliminary data show it upregulates glutathione reductase (GSR) in cholangiocytes, mitigating oxidative stress from bile acid accumulation . Combine with N-acetylcysteine (NAC) to amplify antioxidant effects .

Q. What novel delivery systems enhance its bioavailability?

- Lipid Nanoparticles : Increase blood-brain barrier penetration in neurodegenerative models .

- Hydrogel Microspheres : Sustain release in ocular studies (e.g., intraocular pressure regulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.